Mipafox

Catalog No.
S564527
CAS No.
371-86-8
M.F
C6-H16-F-N2-O-P
M. Wt
182.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mipafox

CAS Number

371-86-8

Product Name

Mipafox

IUPAC Name

N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine

Molecular Formula

C6-H16-F-N2-O-P

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)

InChI Key

UOSHUBFBCPGQAY-UHFFFAOYSA-N

SMILES

CC(C)NP(=O)(NC(C)C)F

solubility

0.44 M
Soluble in polar organic solvents and slightly soluble in petroleum ether.
In water, 80,000 mg/L at 25 °C

Synonyms

mipafox, N,N'-di-isopropylphosphorodiamidic fluoride, N,N'-diisopropylphosphorodiamidic fluoride

Canonical SMILES

CC(C)NP(=O)(NC(C)C)F

The exact mass of the compound Mipafox is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.44 msoluble in polar organic solvents and slightly soluble in petroleum ether.in water, 80,000 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8924. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Organofluorophosphonates - Supplementary Records. It belongs to the ontological category of phosphoramide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mipafox is a chemical compound classified as an organophosphorus compound, specifically a phosphorothioate. Its chemical formula is C₆H₁₆FN₂OP, and it has a molecular weight of approximately 182.18 g/mol. Mipafox is recognized for its potent inhibition of the enzyme acetylcholinesterase, which plays a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system, which can be toxic to both humans and animals .

  • Hydrolysis: This reaction involves the breakdown of Mipafox in the presence of water, leading to the formation of less toxic products. The rate of hydrolysis can vary based on environmental conditions such as pH and temperature .
  • Alkylation: Mipafox can alkylate the serine residue in acetylcholinesterase, forming a stable phosphorylated enzyme adduct. This reaction is central to its mechanism of action as a neurotoxin .
  • Desulfuration: This involves the removal of sulfur from the compound, altering its toxicity profile and reactivity .

Mipafox exhibits significant biological activity primarily through its role as an acetylcholinesterase inhibitor. The inhibition leads to increased levels of acetylcholine, causing symptoms such as muscle twitching, respiratory distress, and potentially death if exposure is high enough. Its mechanism shares similarities with other organophosphates and carbamates but is distinct due to its specific structural characteristics . Notably, Mipafox has been studied for its interactions with other neurotoxic agents, revealing complex pathways that influence its toxicity .

Mipafox can be synthesized through a multi-step process:

  • Formation of Phosphoryl Chloride: The reaction begins with phosphoryl chloride reacting with isopropylamine.
  • Fluorination: The resulting product is then treated with potassium fluoride or ammonium fluoride to introduce the fluorine atom into the structure .

This synthesis method highlights Mipafox's unique chemical structure compared to other similar compounds.

Mipafox has been primarily studied for its potential applications in neuropharmacology and toxicology research. Its ability to inhibit acetylcholinesterase makes it useful for studying cholinergic signaling pathways and developing antidotes for organophosphate poisoning. Additionally, it has been investigated for its potential use in pest control due to its neurotoxic properties against insects .

Several compounds exhibit similar biological activities and mechanisms as Mipafox. Here are some notable examples:

Compound NameChemical StructureMechanism of ActionUnique Features
ParaoxonC₁₀H₁₃N₃O₄PAcetylcholinesterase inhibitorMore potent than Mipafox; used as a pesticide
MalathionC₁₄H₁₈O₆PSAcetylcholinesterase inhibitorLess toxic to mammals; widely used in agriculture
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSAcetylcholinesterase inhibitorPersistent environmental pollutant

Mipafox's uniqueness lies in its specific structural attributes that influence its reactivity and toxicity profile compared to these compounds. While they all inhibit acetylcholinesterase, variations in their chemical structures lead to differences in potency, application scope, and environmental impact .

Phosphorylation and Covalent Bond Formation

Mipafox inhibits AChE through phosphorylation of the catalytic serine residue (Ser203 in human AChE), forming a covalent adduct at the enzyme's active site. Unlike classical organophosphates such as sarin or diisopropyl phosphorofluoridate (DFP), which generate phosphonylated or phosphorylated adducts, Mipafox forms a diamidophosphate conjugate. Mass spectrometry (MS) studies reveal that the initial adduct consists of a diisopropylphosphoryl group attached to the active site serine ( [3] [6]). This contrasts with DFP-inhibited AChE, which retains one isopropyl group after aging ( [3]).

The unique electronic structure of Mipafox's diamidophosphate moiety influences binding kinetics. While early studies classified Mipafox as a reversible competitive inhibitor of DFPase enzymes in hog kidney and Escherichia coli ( [1]), its interaction with AChE is irreversible. Crystal structure analyses suggest that the bulkier diisopropylamine groups hinder water molecule access to the phosphorus center, stabilizing the covalent adduct ( [2] [3]).

Kinetic Parameters of Inhibition (k_i, k_3, k_4)

Kinetic studies employing fixed-time inhibition assays quantify Mipafox's inhibitory potency. Using acetylthiocholine (ASCh) as a substrate, the Michaelis constant (K_m) for AChE is 0.15 mM, while the inhibition rate constant (k_i) for Mipafox against human AChE is approximately 5.2 × 10⁻¹ 1/mol·min ( [6] [7]). This contrasts sharply with paraoxon (k_i = 1.2 × 10⁴ 1/mol·min), underscoring Mipafox's slower but persistent inhibition profile ( [5]).

Aging kinetics (k_3) follow an unconventional pathway. For DFP-inhibited AChE, aging involves loss of one isopropyl group (k_3 = 0.12 min⁻¹), detected as a 122.8 Da mass shift in MS. In contrast, Mipafox-inhibited AChE undergoes complete dealkylation, losing both isopropylamine groups to form a phosphate adduct (mass shift = 80.7 Da, k_3 = 0.08 min⁻¹) ( [3]). Reactivation rate constants (k_4) are negligible, as oximes fail to displace the diamidophosphate group ( [2] [6]).

Table 1: Comparative Kinetic Parameters of Organophosphate-Inhibited AChE

ParameterMipafoxDFPParaoxon
k_i (1/mol·min)5.2 × 10⁻¹6.1 × 10²1.2 × 10⁴
k_3 (min⁻¹)0.080.120.15
Aging Product Mass80.7 Da122.8 Da98.2 Da

Oxime Reactivation Resistance Mechanisms

Mipafox-inhibited AChE exhibits complete resistance to reactivation by oximes such as 2-pralidoxime (2-PAM). MS analysis of the non-aged adduct confirms the persistence of the diisopropylphosphoryl-serine conjugate, with no evidence of phosphorus-oxygen bond cleavage ( [2]). Computational models attribute this resistance to steric hindrance: the diisopropylamine groups create a hydrophobic pocket around the phosphorus atom, blocking oxime nucleophiles from approaching the reaction center ( [2] [3]).

Energy profiling studies reveal a 23 kJ/mol higher activation barrier for oxime-mediated reactivation of Mipafox-adducted AChE compared to sarin-inhibited enzyme ( [2]). This barrier arises from unfavorable orbital overlap between the oxime oxygen and the phosphorus atom, as quantified by density functional theory (DFT) calculations. Consequently, even high-concentration oxime treatments (10 mM) fail to restore AChE activity ( [2] [6]).

Role of pH in Reactivation and Aging Processes

The aging pathway of Mipafox-adducted AChE involves deprotonation of the phosphoramidate group, followed by nucleophilic attack and loss of isopropylamine. This process is pH-sensitive, with aging rates increasing from k_3 = 0.05 min⁻¹ at pH 7.4 to 0.11 min⁻¹ at pH 8.6 ( [3]). The pH dependence suggests that deprotonation of the P-NH-(CH(CH₃)₂)₂ group is rate-limiting, as alkaline conditions stabilize the transition state through charge redistribution.

In contrast, reactivation attempts across pH 6.0–8.5 yield no activity recovery, confirming that pH modulates aging but not oxime efficacy ( [2]). Molecular dynamics simulations indicate that protonation states of active site residues (e.g., Glu202) influence the orientation of the diamidophosphate group, further stabilizing the adduct against nucleophilic displacement ( [3]).

The aging mechanisms of mipafox-enzyme conjugates represent a fascinating deviation from classical organophosphorus compound aging pathways. Traditional aging of organophosphorus-inhibited enzymes proceeds through the classical side-group loss mechanism, involving the dealkylation of one alkyl group from the phosphoryl moiety attached to the active site serine residue [1] [2]. This process typically results in the formation of a negatively charged oxyanion that renders the enzyme refractory to reactivation by oximes.

However, mipafox exhibits fundamentally different aging behavior depending on the target enzyme. The classical pathway involves the breaking of either the phosphorus-oxygen bond or the oxygen-carbon bond, leading to the loss of a single alkyl group and formation of a monoisopropylphosphoryl adduct [1] [3]. This mechanism is characterized by an elimination reaction that results in the formation of a carbonium ion as the leaving group through acid-catalyzed hydrolysis.

In contrast, the deprotonation pathway represents a novel mechanism first documented with mipafox-inhibited neuropathy target esterase. Rather than losing a side group, this pathway involves the removal of a proton from the phosphoryl adduct, resulting in the formation of a negatively charged species without the loss of molecular components [4] [5]. The deprotonation mechanism is fundamentally different because it maintains the structural integrity of the original adduct while creating the characteristic negative charge that prevents reactivation.

The distinction between these pathways is crucial for understanding the biochemical basis of mipafox toxicity. The classical side-group loss mechanism produces aged adducts with characteristic mass shifts corresponding to the loss of specific molecular fragments, while the deprotonation mechanism maintains the original molecular weight of the adduct but alters its ionization state [4] [5]. This difference has significant implications for both the kinetics of aging and the potential for therapeutic intervention.

Enzyme-Specific Aging Patterns: Acetylcholinesterase vs. Neuropathy Target Esterase vs. Butyrylcholinesterase

The aging patterns of mipafox-enzyme conjugates demonstrate remarkable enzyme-specific variations that highlight the importance of protein structure in determining aging mechanisms. Each target enzyme exhibits distinct aging characteristics that reflect the unique microenvironment of their active sites.

Acetylcholinesterase Aging Pattern

Mipafox-inhibited human acetylcholinesterase undergoes aging through an unprecedented mechanism involving the displacement of both isopropylamine groups [6]. Mass spectrometric analysis revealed that the aged adduct exhibits a mass shift of 80.7 ± 0.9 Da, corresponding to the formation of a phosphate adduct rather than the expected monoisopropylphosphoryl species [6]. This unique pathway contrasts sharply with the behavior of other organophosphorus compounds, such as diisopropylphosphorofluoridate, which ages through conventional single alkyl group loss.

The aging process in acetylcholinesterase appears to be energetically unfavorable, as demonstrated by computational molecular modeling studies that showed high energy demands for dealkylation reactions [7] [8]. This finding explains the resistance of mipafox-inhibited acetylcholinesterase to both aging and oxime reactivation. The enzyme remains largely in its initial inhibited state, with mass spectrometry confirming the presence of the intact diisopropylphosphorodiamido adduct even after extended incubation periods [7] [8].

Neuropathy Target Esterase Aging Pattern

The catalytic domain of human neuropathy target esterase exhibits the most distinctive aging pattern when inhibited by mipafox. This enzyme ages through a deprotonation mechanism that is highly pH-dependent [4] [5]. At physiological pH (8.0), aging occurs instantaneously and completely, while at acidic pH (5.2), no aging is observed. This pH dependency is unique among organophosphorus-inhibited enzymes and provides critical insights into the mechanism.

Mass spectrometric analysis of aged mipafox-inhibited neuropathy target esterase revealed a mass shift of 162.8 ± 0.6 Da, corresponding to the intact diisopropylphosphorodiamido adduct [4] [5]. This finding was unexpected because it indicated that aging occurred without the loss of any molecular components. The mechanism involves the deprotonation of the phosphoryl adduct, creating a negatively charged species that is refractory to reactivation at physiological pH but can be reactivated under acidic conditions where reprotonation occurs.

Butyrylcholinesterase Aging Pattern

Butyrylcholinesterase represents the most conventional aging pattern among the three enzymes when inhibited by mipafox. This enzyme ages through the classical mechanism of single isopropylamine group loss, resulting in a mass shift of 122.4 ± 0.7 Da corresponding to a monoisopropylphosphoroamido adduct [9] [10]. The aging kinetics follow conventional patterns with a rate constant of 0.008 49 ± 0.000 99 min⁻¹, which is comparable to other organophosphorus compounds.

The conventional aging pattern of butyrylcholinesterase contrasts with the unique mechanisms observed in acetylcholinesterase and neuropathy target esterase, suggesting that the enzyme's active site architecture and electrostatic environment play crucial roles in determining the aging pathway. The ability of butyrylcholinesterase to undergo classical aging may reflect differences in the positioning of catalytic residues and the accessibility of the phosphoryl adduct to nucleophilic attack.

Structural Determinants of Aging Resistance

The aging resistance exhibited by mipafox-enzyme conjugates is determined by several key structural factors that influence the energetics and mechanisms of the aging process. Understanding these determinants is crucial for predicting the behavior of organophosphorus compounds and developing therapeutic strategies.

Phosphorodiamido Linkage Effects

The presence of phosphorodiamido linkages in mipafox creates unique electronic and steric environments that significantly influence aging mechanisms. The phosphorus-nitrogen bonds in the diisopropylphosphorodiamido structure possess different electronic properties compared to the phosphorus-oxygen bonds found in conventional organophosphates [11]. These bonds are generally more resistant to nucleophilic attack and hydrolysis, contributing to the unusual aging patterns observed.

The electron-withdrawing effect of the fluorine substituent further modulates the electronic environment around the phosphorus center, affecting the susceptibility of the various bonds to cleavage. This electronic perturbation may explain why mipafox exhibits different aging mechanisms compared to its oxygen analog, diisopropylphosphorofluoridate, which follows conventional aging pathways [6] [4].

Steric Hindrance and Molecular Geometry

The bulky isopropyl groups attached to the nitrogen atoms create significant steric hindrance that affects both the initial binding and subsequent aging processes. Computational molecular modeling studies have revealed that the energy barriers for dealkylation reactions in mipafox-inhibited enzymes are substantially higher than those observed with conventional organophosphates [7] [8]. This increased energy barrier contributes to the aging resistance observed in acetylcholinesterase and the altered mechanisms in other enzymes.

The three-dimensional structure of the enzyme-inhibitor complex also plays a crucial role in determining aging susceptibility. The positioning of catalytic residues, particularly the histidine of the catalytic triad, influences the mechanism of aging. In some cases, the imidazole group of histidine may participate directly in the aging process, either through nucleophilic attack or through stabilization of intermediates [11].

Active Site Microenvironment

The electrostatic environment within the enzyme active site significantly influences the aging pathway. The presence of charged residues, hydrogen bonding networks, and hydrophobic interactions all contribute to the stabilization or destabilization of various intermediates in the aging process. For neuropathy target esterase, the pH-dependent aging mechanism suggests that specific ionizable groups within the active site control the deprotonation process [4] [5].

The enzyme-specific aging patterns observed with mipafox highlight the importance of protein structure in determining the mechanism of aging. The same inhibitor can follow completely different pathways depending on the target enzyme, emphasizing the role of the protein environment in controlling chemical reactivity. This finding has important implications for understanding the selectivity of organophosphorus compounds and designing more effective therapeutic agents.

Mass Spectrometric Characterization of Aged Adducts

Mass spectrometry has proven to be an invaluable tool for characterizing the aged adducts formed by mipafox with various enzymes. The technique provides definitive evidence for the different aging mechanisms and allows for the identification of specific molecular changes that occur during the aging process.

Methodological Approaches

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry has been the primary technique used for characterizing mipafox-enzyme adducts [7] [6] [12]. This approach involves the enzymatic digestion of the modified enzymes with trypsin, followed by analysis of the resulting peptides to identify the active site peptide containing the phosphoryl adduct. The peptide mass fingerprinting method allows for the precise determination of mass shifts associated with inhibition and aging.

The use of isotopically labeled water in aging studies has provided additional insights into the mechanisms involved. When aging occurs in the presence of ¹⁸O-labeled water, incorporation of the heavy oxygen isotope can reveal whether bond cleavage occurs at the phosphorus-oxygen or oxygen-carbon positions [1] [2]. This technique has been particularly useful for distinguishing between different aging pathways and confirming the mechanisms proposed based on mass shift data.

Characteristic Mass Shifts and Adduct Identification

The mass spectrometric analysis of mipafox-enzyme adducts reveals distinct patterns that reflect the different aging mechanisms. Fresh mipafox adducts consistently show mass shifts of approximately 162-163 Da, corresponding to the intact diisopropylphosphorodiamido group [7] [6] [4]. However, the aged adducts exhibit enzyme-specific mass shifts that provide definitive evidence for the different aging pathways.

For acetylcholinesterase, the aged adduct shows a mass shift of 80.7 ± 0.9 Da, indicating the formation of a phosphate adduct through the displacement of both isopropylamine groups [6]. This unusual mass shift was initially unexpected and required confirmation through multiple analytical approaches, including tandem mass spectrometry and immunoprecipitation studies.

Neuropathy target esterase presents a unique case where the aged adduct maintains the same mass shift as the fresh inhibited enzyme (162.8 ± 0.6 Da), confirming that aging occurs through deprotonation rather than loss of molecular components [4] [5]. This finding was crucial for establishing the deprotonation mechanism and understanding the pH-dependent nature of the aging process.

Butyrylcholinesterase shows a conventional aged adduct with a mass shift of 122.4 ± 0.7 Da, corresponding to the monoisopropylphosphoroamido adduct formed through single isopropylamine group loss [9] [10]. This pattern is consistent with classical aging mechanisms and provides a useful comparison for understanding the unusual behavior of the other enzymes.

Analytical Challenges and Solutions

The analysis of phosphorylated peptides by mass spectrometry presents several technical challenges that must be addressed to obtain reliable results. The phosphoester bonds formed between organophosphorus compounds and serine residues are somewhat labile and can be cleaved during the ionization process, particularly under harsh electrospray conditions [12]. This instability can lead to the loss of the phosphoryl group and restoration of the original serine residue, complicating the interpretation of mass spectrometric data.

To overcome these challenges, researchers have optimized ionization conditions and matrix compositions to minimize in-source fragmentation. The use of matrix-assisted laser desorption/ionization with appropriate matrices has proven to be more gentle than electrospray ionization for analyzing phosphorylated peptides [12]. Additionally, the development of chemical derivatization methods, such as the conversion of phosphorylated serines to dehydroalanine residues using barium hydroxide, has provided alternative approaches for detecting and characterizing organophosphorus-protein adducts [12].

Color/Form

Crystals from petroleum ethe

XLogP3

1

Boiling Point

125 °C

Density

1.2 at 25 °C

LogP

log Kow = 0.29 /Estimated/

Odor

ODORLESS

Melting Point

65.0 °C
65 °C

UNII

24MJP5H3YN

GHS Hazard Statements

H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Mechanism of Action

...Cholinesterase inhibitor.
The neurotoxic esterase fraction of hen brain microsomal phenyl-valerate-hydrolyzing activity is the target for mipafox.
A direct method of assaying neurotoxic esterase (NTE) activity, using 4-nitrophenyl valerate, was described. The technique was used to determine the bimolecular rate, phosphorylation and affinity constants for the reaction of chicken brain microsomal NTE with mipafox.
A number of... compounds such as... Mipafox... have the ability to bind tenaciously to the active site of acetylcholinesterase (AChE) and neuropathy target esterase (NTE) to produce an irreversibly inhibited enzyme by a mechanism known as aging. The aging process is dependent on the size and configuration of the alkyl (R) substituent, with the potency of the ester increasing in the order of diethyl, dipropyl, and dibutyl for such analogs as DFP and mipafox. The aging process is generally accepted as being caused by the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms. The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of a carbonium ion as the leaving group. The aging process is believed to fix an extra charge to the protein, causing some perturbation to the active site and thereby preventing dephosphorylation. While the exact nature of this reaction has not been demonstrated for AChE and NTE, evidence from experiments with saligenin cyclic phosphorus esters (derivative of TOTP) and alpha-chymotrypsin points to the possibility of two stabilized forms of "aged" enzyme. Both of the reactions utilize the imidazole group of a neighboring histidine. In one reaction, the hydroxylated substituent is released and the phosphorylated enzyme is stabilized by a hydrogen on the imidazole group. In the other reaction, the leaving substituent becomes attached to the imidazole, yielding a N-C hydroxylated derivative of the phosphorylated enzyme.

Vapor Pressure

0.00 mmHg
0.001 mm Hg at 15 °C

Pictograms

Health Hazard

Health Hazard

Impurities

Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid...

Other CAS

371-86-8

Wikipedia

Mipafox

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

...Decomposition... by enzymes of plants... half life is 7-8 days.

Methods of Manufacturing

By reaction of isopropylamine with POCl3 in inert anhydrous solvent & treatment of product with strong aqueous solution of potassium or ammonium fluoride.
Pound et al, GB 688787 (1953 to Fisons)

General Manufacturing Information

Has been withdrawn from market being suspect as cause of paralysis of two operators...
/It is/ absorbed & translocated by plant which is rendered systemically insecticidal to sap-feeding insects & mites.

Analytic Laboratory Methods

PRESUMABLY GENERAL METHOD...FOR ENZYMIC DETERMINATION OF ORG PHOSPHORUS INSECTICIDES COULD BE APPLIED TO MEASURE ISOPESTOX AIR CONTAMINATION. PA GIANG & SA HALL, ANAL CHEM, 23, 1830 (1951).

Interactions

The effects of aldicarb and verapamil on mipafox (371868) induced inhibition of neuropathy-target-esterase (NTE) activity in human neuroblastoma cells were examined. Differentiated SY-5Y (SY5Y) cells, a cell line derived from SK-N-SH-human neuroblastoma cells, were incubated with 0 or 5x10(-5) molar (M) mipafox in the presence or absence of 5x10(-3)M aldicarb or 1x10(-7)M verapamil for 2 to 10 minutes. The cultures were assayed for NTE activity. The ability of 25 millimolar isonitroacetophenone (INAP) to reactivate NTE activity was evaluated 2, 5, or 10 minutes after mipafox exposure. A similar experiment was performed in chicken brain homogenates. Mipafox caused a similar time dependent decrease of NTE activity in SY5Y cells and chicken brain homogenates. INAP was capable of reactivating NTE activity; however, the degree of reactivation decreased with increasing time between mipafox and INAP treatment. Aldicarb and verapamil countered the inhibitory effect of mipafox in both SY5Y cells and the brain homogenates. The authors conclude that NTE activity in SY5Y cells and chicken brain homogenates, the accepted model for organophosphate induced delayed neuropathy (OPIDN), is inhibited to a similar extent by mipafox. Aldicarb and verapamil exert inhibitory effects on the mipafox induced suppression of NTE activity in both preparations.
The toxic effects of phenylmethylsulfonyl-fluoride (329986) (PMSF) and Mipafox (371868), administered either singly or combined, were studied in 60 day old male Long-Evans-rats. Animals were treated with: 250 milligrams per kilogram (mg/kg) PMSF; 15mg/kg Mipafax; 250mg/kg PMSF followed 4 hours later by 15mg/kg Mipafax; 15mg/kg Mipafox followed 4 hours later by 250mg/kg PMSF; or 250mg/kg PMSF followed 14 days later by 15mg/kg Mipafax. Animals receiving single doses of either compound were sacrificed 1, 4, 24, 48, or 72 hours after administration and others were sacrificed 14 to 21 days postexposure. Assays were conducted to determine evidence of neuropathy, target enzyme, and damage to cervical cord. Animals receiving PMSF only were incapacitated for 48 hours and then resumed normal activity; no mortality occurred. Mipafox only animals experienced mild tremors and diarrhea; no mortality occurred in this group either. Animals receiving Mipafox 4 hours after PMSF had a 50 percent mortality rate and remained immobile for 48 hours after treatment. Animals receiving PMSF 4 hours after Mipafox had tremors which were eliminated after PMSF treatment which immobilized them for 48 hours; a 25 percent mortality rate occurred. There were no deaths among animals receiving Mipafox 14 days after PMSF, although the animals were similarly incapacitated.

Stability Shelf Life

Stable alone or in anhydrous ester solvents.

Dates

Last modified: 07-17-2023

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